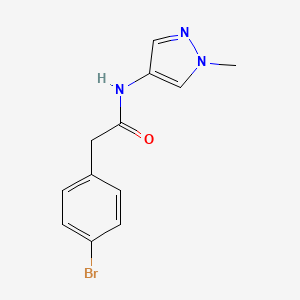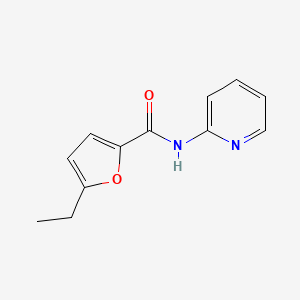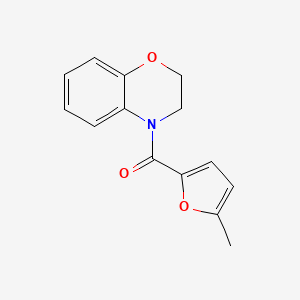
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide, also known as BPPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the pyrazole class of compounds, which have been shown to have a variety of biological activities. BPPA has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, motivation, and reward. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide may also act as an antioxidant, protecting neurons from oxidative stress and damage.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been shown to increase the activity of several antioxidant enzymes, which may protect neurons from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide is its neuroprotective and antidepressant effects, which make it a promising candidate for the treatment of neurodegenerative diseases and depression. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been shown to have low toxicity in animal studies, which is important for the development of therapeutic agents. However, one limitation of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide. One area of interest is the development of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide's mechanism of action, particularly its effects on neurotransmitter systems in the brain. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide in humans, which will be important for the development of therapeutic agents.
Méthodes De Synthèse
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide can be synthesized using several methods, including the reaction of 4-bromobenzoyl chloride with 1-methyl-4-pyrazolecarboxamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromoacetophenone with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with an acid such as hydrochloric acid to form 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide has also been investigated for its potential as a therapeutic agent for the treatment of depression and anxiety.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-16-8-11(7-14-16)15-12(17)6-9-2-4-10(13)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNVMJFRQGRLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(1-methylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)

![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)

![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)

![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)